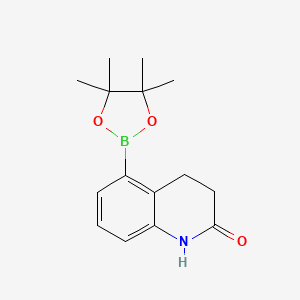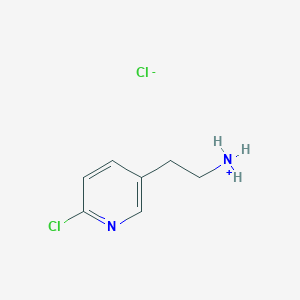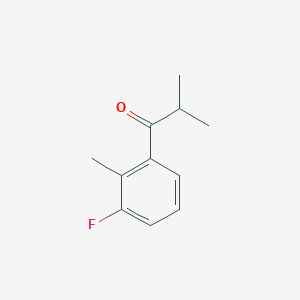
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate is a multifunctional organosilane compound that combines both organic and inorganic properties. It features a pyrrolidine ring, a carboxylate group, and a triethoxysilylpropyl moiety, making it highly versatile in various applications, particularly in material science, chemistry, and biomedical fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate generally involves the following steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials like 3-triethoxysilylpropylamine and (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate.
Reaction Conditions: : The reaction often requires anhydrous conditions and specific catalysts to promote the coupling of the two key components.
Temperature and Solvent: : The reaction typically occurs at moderate temperatures (50-80°C) using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production involves:
Large-Scale Reactors: : Utilization of high-capacity reactors to ensure consistent product yield.
Catalysts and Purification: : Use of industrial-grade catalysts and purification methods like distillation or chromatography to obtain high-purity compound.
Automation: : Incorporation of automated systems to control reaction parameters and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: : The carboxylate group can participate in reduction reactions.
Substitution: : Various substitution reactions can occur, especially involving the silylpropyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction.
Substitution Reagents: : Various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
Oxidation Products: : Carboxylic acids or aldehydes.
Reduction Products: : Alcohols or primary amines.
Substitution Products: : Depending on the reactants, various organosilane derivatives.
Wissenschaftliche Forschungsanwendungen
In Chemistry
Used as a coupling agent in the formation of hybrid organic-inorganic materials and in surface modification of nanoparticles.
In Biology
Serves as a functional group modifier in drug design, improving the bioavailability and stability of pharmaceutical compounds.
In Medicine
In Industry
Employed in the production of advanced coatings, adhesives, and sealants due to its excellent bonding properties and chemical stability.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with specific enzymes and receptors, modifying their activity.
Pathways: : It can be involved in signaling pathways that regulate cell adhesion, proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Comparison
Compared to similar organosilanes, 3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate offers unique properties such as enhanced stability and multifunctionality, allowing it to be used in diverse applications.
Similar Compounds
3-aminopropyltriethoxysilane: : Used in similar material science applications but lacks the pyrrolidine functionality.
N-(3-trimethoxysilylpropyl)-ethylenediamine: : Another coupling agent with different functional groups.
Trimethoxysilylpropyl diethylenetriamine: : Used in surface modifications but differs in its structural and functional properties.
Eigenschaften
IUPAC Name |
3-triethoxysilylpropyl (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7Si/c1-5-22-25(23-6-2,24-7-3)10-8-9-21-16(20)15-11-14(19)12-17(15)13(4)18/h14-15,19H,5-12H2,1-4H3/t14?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTLEQOXRWKQJK-LOACHALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(=O)C1CC(CN1C(=O)C)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCOC(=O)[C@@H]1CC(CN1C(=O)C)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8063060.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B8063068.png)


![tert-butyl N-{7-oxabicyclo[4.1.0]heptan-3-yl}carbamate](/img/structure/B8063089.png)
![tert-butyl N-{8-oxabicyclo[5.1.0]octan-4-yl}carbamate](/img/structure/B8063092.png)






![9-O-tert-butyl 3-O-ethyl (5R)-7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B8063153.png)
